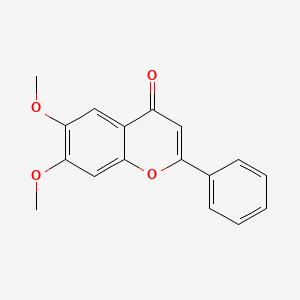
6,7-二甲氧基黄酮
描述
6,7-Dimethoxyflavone is a natural product . It is a flavone, a type of polyphenolic compound, which is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring .
Synthesis Analysis
A study on the synthesis of flavone analogs, including 6,7-dimethoxyflavone, revealed that these compounds can be synthesized successfully . The process involved the introduction of electron-withdrawing groups on ring B . Partial demethylation using AlCl3 yielded the 6,7-dimethoxyflavone analogs .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyflavone is C17H14O4 . The InChIKey, a unique identifier for chemical substances, is XZRIVAKQBKTLEQ-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC .Chemical Reactions Analysis
The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The tri-ester and di-ester exhibited low toxicity against normal cell, and exceptional DENV2 inhibition .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dimethoxyflavone is 282.29 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 44.8 Ų .科学研究应用
抗侵袭活性
6,7-二甲氧基黄酮在抑制癌细胞侵袭方面显示出显著的潜力。对人乳腺癌细胞进行的研究表明,某些黄酮类化合物,包括二甲氧基黄酮的变体,可以抑制癌细胞侵袭到器官培养物中,为抗癌策略提供了基础 (Parmar 等人,1994)。
抗癌特性
6,7-二甲氧基黄酮的修饰导致了具有显着抗癌特性的衍生物。这些衍生物中的一些已显示出对各种癌细胞系的细胞毒性作用,表明在癌症治疗中具有潜在用途 (Yenjai 等人,2009)。
抗炎作用
6,7-二甲氧基黄酮在抗炎活性方面与大鼠模型中的阿司匹林相当。它干扰白细胞迁移并显着抑制前列腺素的生物合成,表明其作为抗炎剂的潜力 (Panthong 等人,1989)。
抗糖尿病和降血脂作用
在糖尿病大鼠模型中,6,7-二甲氧基黄酮显示出显着的抗糖尿病和降血脂作用,降低血糖水平并改善血脂状况。这表明其在治疗糖尿病及相关疾病中的潜在应用 (Xie 等人,2019)。
肿瘤抑制和免疫增强
6,7-二甲氧基黄酮已证明在抑制动物模型中的肿瘤生长和增强免疫反应方面具有作用。它表明在直接癌症治疗和支持机体对肿瘤的免疫反应中都发挥作用 (Liu 等人,2006)。
药代动力学和组织分布
对 6,7-二甲氧基黄酮在动物中的药代动力学和组织分布的研究提供了对其吸收、分布、代谢和排泄的见解,这对于评估其治疗潜力至关重要 (Bei & An,2016)。
抗胆碱酯酶活性
6,7-二甲氧基黄酮已显示出作为抗胆碱酯酶剂的潜力,这与治疗阿尔茨海默病等疾病有关。它抑制特定酶,表明其在神经系统疾病中的应用 (Sawasdee 等人,2009)。
药物相互作用和代谢
研究表明,6,7-二甲氧基黄酮可以影响其他药物的代谢,特别是那些由细胞色素 P450 酶处理的药物。这表明在治疗应用中需要仔细考虑药物相互作用 (Ochiai 等人,2018)。
作用机制
Target of Action
6,7-Dimethoxyflavone (DMF) is a flavone that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth and survival .
Mode of Action
DMF interacts with its targets by stimulating the phosphatidylinositol 3-kinase-Akt pathway, which consequently activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Biochemical Pathways
DMF affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also reduces proteolysis by decreasing the expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes . Furthermore, DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, which increases the relative mitochondrial DNA content .
Pharmacokinetics
It is known that flavones, the class of compounds to which dmf belongs, are generally lipophilic due to their methoxy groups . This lipophilicity may affect their absorption, distribution, metabolism, and excretion, and thus their bioavailability .
Result of Action
DMF has been shown to have several molecular and cellular effects. It stimulates grip strength and exercise endurance, and increases muscle mass and volume . It also alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Action Environment
It is known that several external and internal stimuli, such as hormones, exercise, foods, drugs, and others, can influence the activities, functions, and/or physiology of the skeletal muscle , which is a primary target of DMF
安全和危害
未来方向
Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future . Another study suggests that 5,7-Dimethoxyflavone may prove beneficial in the treatment of liver cancer .
生化分析
Biochemical Properties
6,7-Dimethoxyflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This interaction suggests that 6,7-Dimethoxyflavone plays a role in protein synthesis and turnover .
Cellular Effects
6,7-Dimethoxyflavone has significant effects on various types of cells and cellular processes. It has been shown to inhibit lipid formation by inhibiting the differentiation of undifferentiated mesenchymal stem cells into adipocyte lineages via AMPK signaling . This suggests that 6,7-Dimethoxyflavone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6,7-Dimethoxyflavone exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This indicates that 6,7-Dimethoxyflavone can influence gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxyflavone have been observed to change over time. For instance, it has been shown to significantly inhibit lipid and triacylglyceride accumulation in mesenchymal stem cells during the early stages of differentiation . This suggests that 6,7-Dimethoxyflavone may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 6,7-Dimethoxyflavone vary with different dosages. For example, in a study conducted on 18-month-old mice, oral administration of 6,7-Dimethoxyflavone at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks improved exercise capacity and grip strength, and increased muscle weight and volume .
Metabolic Pathways
6,7-Dimethoxyflavone is involved in several metabolic pathways. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which is a key regulator of cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Transport and Distribution
Given its lipophilic nature due to the presence of methoxy groups, it is likely that it can readily cross cell membranes .
Subcellular Localization
Given its interactions with various cellular pathways and its potential to cross cell membranes due to its lipophilic nature, it is likely that it may localize to various subcellular compartments where these pathways are active .
属性
IUPAC Name |
6,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRIVAKQBKTLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350265 | |
| Record name | 6,7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26964-27-2 | |
| Record name | 6,7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





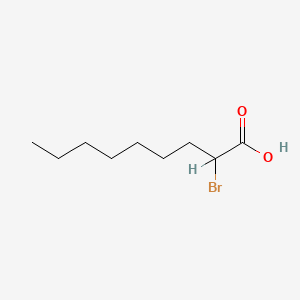
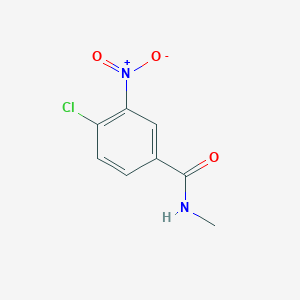
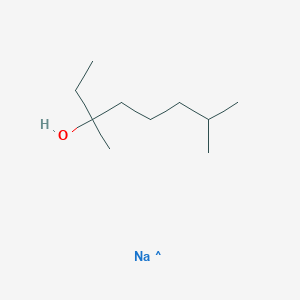
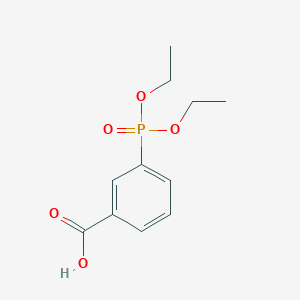
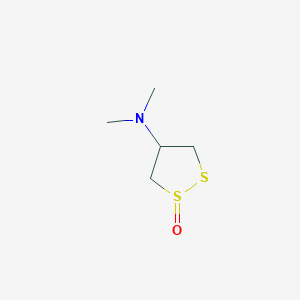
![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)

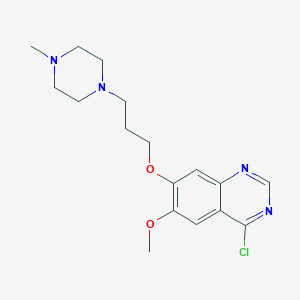
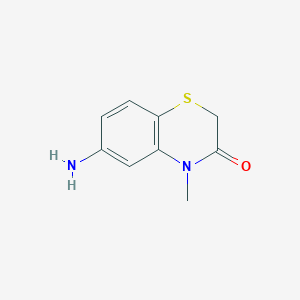

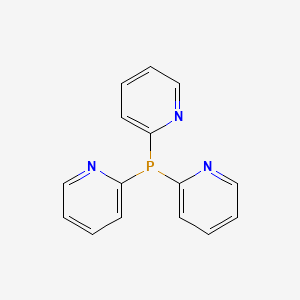
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)